Isatin-3-oxime
Overview
Description
Isatin-3-oxime is a chemical compound with the formula C8H6N2O2 . It is a derivative of isatin, which is an indole derivative and has been investigated for various pharmaceutical applications .
Synthesis Analysis
The synthesis of isatin and indole aldoximes, ketoximes, and amidoximes and their reactions have been reviewed . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The terminal alkyne moiety, isatin oxime O-propargyl ether 3, was synthesized by converting isatin 1 into isatin oxime 2 with subsequent O-propargylation .Molecular Structure Analysis
The Isatin-3-oxime molecule contains a total of 61 bond(s). There are 27 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), and 1 nine-membered ring(s) . The structure of compounds 3 and 5a was unambiguously established by means of multiplicity edited HSQC, NOE, 1H–13C HMBC, and 1H–15N HMBC NMR studies .Chemical Reactions Analysis
The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis
Isatin-3-oxime has a molar mass of 162.15, a density of 1.49±0.1 g/cm3 (Predicted), a melting point of 228°C (dec.), a boiling point of 400.5°C at 760 mmHg, a flashing point of 196°C, and a vapor pressure of 4.43E-08mmHg at 25°C .Scientific Research Applications
Reactivation Potential in Acetylcholinesterase Inhibition
Isatin-3-oxime has shown potential as a reactivator for acetylcholinesterase (AChE) inhibited by the pesticide paraoxon. Studies have compared isatin-3-oxime to commercial reactivators like pralidoxime and obidoxime, finding that isatin-3-oxime may have a reactivation potential surpassing pralidoxime at the initial moments of the assay. Its ability to cross the blood–brain barrier and its anticonvulsant properties make it a promising candidate for treating nervous system effects caused by AChE inhibition (de Paula et al., 2018).
Synthesis of Biologically Active Derivatives
Isatin-3-oxime derivatives have been efficiently synthesized using Bronsted and/or Lewis acids in imidazolium-based ionic liquids. This method avoids the direct formation of isatin in acidified media and exclusively leads to the production of isatin-3-oxime derivatives, which are significant in biological contexts (Pinto et al., 2008).
Antiviral Activity
Isatin-3-oxime derivatives, specifically bezimidazole-isatin oximes, have been explored as inhibitors of respiratory syncytial virus (RSV) replication in cell culture. The optimization of these derivatives for antiviral activity, cell permeability, and metabolic stability highlights the role of isatin-3-oxime in developing potential antiviral agents (Sin et al., 2009).
Glucosylation in Plant Cells
Isatin-3-oxime has been glucosylated in plant cell suspension cultures of Rauvolfia serpentina, indicating its potential role in plant biochemistry. The glucosylation process, monitored by in situ NMR spectroscopy, demonstrates the metabolic interactions of isatin-3-oxime in plant systems (Hinse et al., 2001).
Potential Antiproliferative and Proapoptotic Activities
The oxindole core of isatin-3-oxime, found in mammalian body fluids and tissues, shows potential antiproliferative and proapoptotic activities. Researchindicates that derivatives like 5-Hydroxyoxindole and isatin may inhibit cell proliferation at submicromolar concentrations, suggesting their utility in cancer research (Cane et al., 2000).
Characterization and Anticonvulsant Properties
Isatin-3-oxime (Indoline-2,3-Dione-3-Oxime or IDOX) is characterized using Avogadro software to understand its molecular and structural properties. IDOX is known for its anticonvulsant properties and the treatment of disorders related to anxiety and excitatory behavior (Laxmi, 2018).
Enantioselective Synthesis and Pharmaceutical Applications
Recent applications of rare earth metal complex catalysts in the synthesis of 3-functionalized oxindole derivatives, including isatins, highlight their potential in pharmaceutical development. This synthesis method is crucial for creating compounds with targeted pharmaceutical properties (Shen et al., 2012).
Copper Complexes and Potential Antitumoral Agents
The combination of oxindoles and copper complexes, including isatin derivatives, are being investigated as potential antitumoral agents. These studies suggest a synergistic effect of metal coordinating and redox properties of these compounds in inhibiting kinases and influencing angiogenesis and apoptosis processes (Cerchiaro & Ferreira, 2006).
MAP Kinase Inhibition for Cancer Treatment
Isatin oximes, especially N-benzylated derivatives, have been designed and synthesized as inhibitors of the mitogen-activated kinase, JNK3. Their selectivity and effectiveness in inhibiting JNK3, a protein involved in cancer cell proliferation, make them potential candidates for cancer therapy (Cao et al., 2009).
Neuroblastoma Cell Inhibition
Isatin has been shown to inhibit the proliferation, invasion, and migration of neuroblastoma cells. It affects the phosphatase and tensin homolog (PTEN) signaling pathway, suggesting its potential in neuroblastoma treatment (Cong et al., 2019).
Safety And Hazards
Isatin-3-oxime should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-nitroso-1H-indol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,9,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIJFHJUUXTXIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209509 | |
Record name | Isatin-3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isatin-3-oxime | |
CAS RN |
607-28-3 | |
Record name | Isatin-3-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isatin-3-oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isatin-3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyiminoindolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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